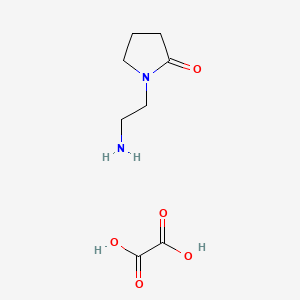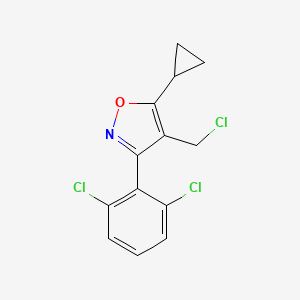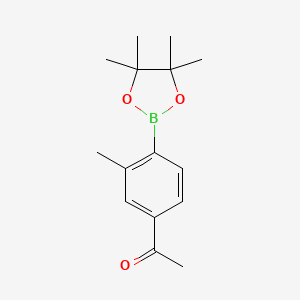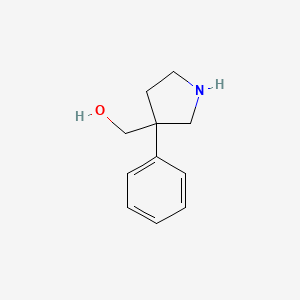![molecular formula C12H11BrN2OS B1374462 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide CAS No. 1354953-98-2](/img/structure/B1374462.png)
2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide is an organic compound with the molecular formula C12H11BrN2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a bromine atom attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Coupling Reaction: The 4-bromothiophene is then subjected to a coupling reaction with 4-aminophenylboronic acid in the presence of a palladium catalyst to form 5-(4-aminophenyl)-4-bromothiophene.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine substituent.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study biological processes involving thiophene derivatives.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding interactions. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-Aminophenyl)-4-chlorothiophen-2-yl]acetamide: Similar structure but with a chlorine atom instead of bromine.
2-[5-(4-Aminophenyl)-4-fluorothiophen-2-yl]acetamide: Similar structure but with a fluorine atom instead of bromine.
2-[5-(4-Aminophenyl)-4-iodothiophen-2-yl]acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide lies in the presence of the bromine atom, which can participate in specific halogen bonding interactions that are different from those of chlorine, fluorine, or iodine. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[5-(4-aminophenyl)-4-bromothiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c13-10-5-9(6-11(15)16)17-12(10)7-1-3-8(14)4-2-7/h1-5H,6,14H2,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPRHTXGMDBWAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(S2)CC(=O)N)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
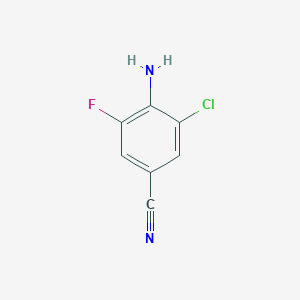
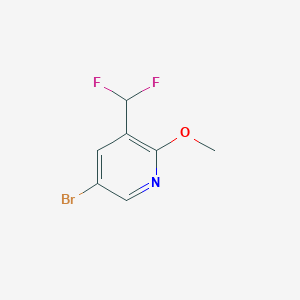

![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)
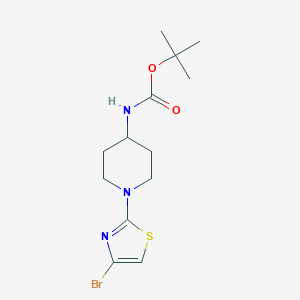
![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)
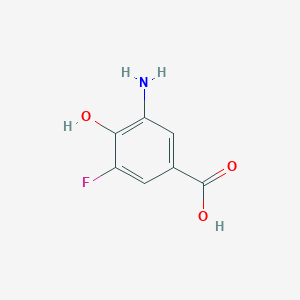
![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)
![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)
